molecular formula C8H10N2O2 B1600609 N,5-Dimethyl-2-nitroaniline CAS No. 65081-42-7

N,5-Dimethyl-2-nitroaniline

Cat. No. B1600609
CAS RN: 65081-42-7
M. Wt: 166.18 g/mol
InChI Key: OZYNRMKNGCFDCP-UHFFFAOYSA-N
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Patent
US04977175

Procedure details

3-(N-Methylamino)-4-nitrotoluene (7.95 g) was catalytically reduced in a solution in 200 ml of methanol using 1.0 g of 10% palladium carbon as a catalyst. After the catalyst was filtered off, the reaction solution was concentrated under reduced pressure to give 6.60 g (101%) of 1-amino-4-methyl-2-(N-methylamino)benzene.
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:4]=[C:5]([CH3:12])[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O>CO.[C].[Pd]>[NH2:9][C:8]1[CH:7]=[CH:6][C:5]([CH3:12])=[CH:4][C:3]=1[NH:2][CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
7.95 g
Type
reactant
Smiles
CNC=1C=C(C=CC1[N+](=O)[O-])C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Three
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C)NC
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 101%
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.